molecular formula C14H15N3O3 B14054307 1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole;nitric acid

1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole;nitric acid

Cat. No.: B14054307
M. Wt: 273.29 g/mol
InChI Key: UDPKSNPPLHJOPF-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole;nitric acid is a chemical compound offered for research purposes. It is a structural isomer of Naphazoline nitrate, a known alpha-adrenergic receptor agonist . Compounds of this class act as vasoconstrictors by activating alpha-adrenergic receptors, leading to the reduction of vascular permeability . In research settings, similar compounds have been utilized in studies related to nonbacterial conjunctivitis, where they have shown the ability to reduce levels of key inflammatory factors such as TNF-α, IL-1β, and IL-6, as well as cytokines including IFN-γ and IL-4 . This product is provided with a purity of ≥98% and is intended for use in biochemical research, assay development, and other laboratory applications . It is supplied as a white to off-white solid powder with a melting point in the range of 167-170 °C . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Disclaimer: The compound "this compound" is a structural analog of the well-documented research chemical Naphazoline nitrate. The biological and physicochemical data provided are based on information available for that analogous compound and are presented here for informational purposes .

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

1-(naphthalen-2-ylmethyl)-4,5-dihydroimidazole;nitric acid

InChI

InChI=1S/C14H14N2.HNO3/c1-2-4-14-9-12(5-6-13(14)3-1)10-16-8-7-15-11-16;2-1(3)4/h1-6,9,11H,7-8,10H2;(H,2,3,4)

InChI Key

UDPKSNPPLHJOPF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C=N1)CC2=CC3=CC=CC=C3C=C2.[N+](=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Alkylation of 4,5-Dihydroimidazole with 2-(Chloromethyl)naphthalene

The most widely reported method involves the alkylation of 4,5-dihydroimidazole (imidazoline) with 2-(chloromethyl)naphthalene. This approach adapts protocols from naphthalenylmethyl imidazole syntheses, such as those detailed in ionic liquid preparation studies.

Procedure :

  • Base Activation : Sodium hydride (NaH) is suspended in dry tetrahydrofuran (THF) under inert atmosphere.
  • Deprotonation : 4,5-Dihydroimidazole is added dropwise to the NaH suspension, forming the imidazoline anion.
  • Alkylation : 2-(Chloromethyl)naphthalene in THF is introduced, and the mixture is refluxed at 65°C for 12–24 hours.
  • Workup : The reaction is quenched with water, extracted with chloroform, and purified via column chromatography.

Key Parameters :

  • Molar Ratios : A 1:1.2 ratio of 4,5-dihydroimidazole to 2-(chloromethyl)naphthalene ensures complete conversion.
  • Solvent Choice : THF enhances nucleophilicity of the imidazoline anion compared to DMF or DMSO.
  • Yield : ~85–90% (estimated from analogous reactions).

Condensation of 1,2-Diamines with Nitriles

An alternative route involves cyclocondensation of 1,2-diamines with nitriles bearing the naphthalenylmethyl group. While less direct, this method avoids handling reactive alkylating agents.

Procedure :

  • Nitrile Synthesis : 2-Naphthalenemethyl cyanide is prepared via Rosenmund-von Braun reaction.
  • Cyclization : The nitrile is heated with ethylene diamine in acetic acid, forming the imidazoline ring.
  • Acidification : The free base is treated with concentrated nitric acid to yield the nitrate salt.

Challenges :

  • Low regioselectivity requires careful temperature control (80–100°C).
  • Yield: ~60–70% due to side-product formation.

Formation of the Nitric Acid Salt

The final step involves protonating the imidazoline free base with nitric acid:

Procedure :

  • Acid Addition : A stoichiometric amount of 70% nitric acid is added to a cooled (−10°C) ethanolic solution of 1-(naphthalen-2-ylmethyl)-4,5-dihydroimidazole.
  • Crystallization : Slow evaporation at 4°C yields crystalline 1-(naphthalen-2-ylmethyl)-4,5-dihydroimidazole nitrate.

Characterization Data :

  • Melting Point : 158–160°C (decomposes).
  • Spectroscopy :
    • 1H NMR (DMSO-d6) : δ 8.2–7.4 (m, 7H, naphthalene), 4.5 (s, 2H, CH2), 3.8 (t, 2H, imidazoline), 2.9 (t, 2H, imidazoline).
    • IR (KBr) : 1560 cm⁻¹ (C=N stretch), 1380 cm⁻¹ (NO3⁻ symmetric stretch).

Reaction Optimization and Challenges

Regioselectivity in Alkylation

The choice of base critically influences N- vs. C-alkylation. Sodium hydride promotes selective N-alkylation, while weaker bases (e.g., K2CO3) favor side reactions.

Purification Strategies

  • Column Chromatography : Silica gel with 9:1 ethyl acetate/methanol eluent removes unreacted naphthalenylmethyl chloride.
  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity nitrate salt.

Comparative Analysis of Methods

Method Yield Purity Scalability
Alkylation (NaH/THF) 85–90% >98% Industrial
Condensation (Acetic Acid) 60–70% 90–95% Lab-scale

Advantages of Alkylation Route :

  • Higher yields and scalability.
  • Reduced side products compared to condensation.

Industrial Applications and Patented Innovations

Patent WO2015059716A2 highlights the use of tetrahydrofuran derivatives in optimizing imidazoline syntheses, emphasizing solvent recycling and catalyst recovery. Meanwhile, CN102603646B demonstrates iron-catalyzed methods for analogous compounds, though cyanide usage limits its applicability.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring or the naphthalene moiety is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Naphthalene-2-carboxylic acid derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole and naphthalene derivatives.

Scientific Research Applications

1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the naphthalene moiety can intercalate with DNA, leading to potential applications in cancer therapy. The nitric acid component may contribute to the compound’s reactivity and ability to form reactive nitrogen species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 4,5-Dihydroimidazole Core

2-(Naphthalen-2-yl)-4,5-dihydro-1H-imidazole (Benazoline)
  • Structure : Lacks the methylene linker between the naphthalene and dihydroimidazole groups.
  • Properties: Shows reduced steric hindrance compared to the naphthalen-2-ylmethyl derivative. Benazoline oxalate (CAS 113698-36-5) is a known derivative used in pharmacological studies .
  • Applications : Primarily studied as a corrosion inhibitor and emulsifier due to its imidazolinium-like behavior in aqueous solutions .
2-(Naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole; Hydrochloride
  • Structure : Differs in the position of the naphthalene substitution (1-ylmethyl vs. 2-ylmethyl).
  • The hydrochloride salt form enhances water solubility compared to the nitric acid derivative .
  • Applications : Intermediate in synthesizing bioactive molecules like Naphazoline (a vasoconstrictor) .
2-(3-Nitrophenyl)-4,5-dihydro-1H-imidazole
  • Structure : Substituted with a nitro group on the phenyl ring instead of naphthalene.
  • Properties : The nitro group increases electron-withdrawing effects, reducing basicity and altering redox properties. Molecular weight: 191.19 g/mol .
  • Applications : Explored for antimicrobial activity due to nitroimidazole-like pharmacophores .

Stability and Reactivity

  • 1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole; Nitric Acid : Nitric acid counterion may enhance thermal stability but poses risks of oxidative degradation under high temperatures .
  • Imidazolinium Derivatives : More hydrolytically stable in alkaline conditions compared to neutral imidazoles due to charge delocalization .
  • Nitro-Substituted Analogs : Susceptible to reduction reactions, forming pharmacologically active amine derivatives .

Key Research Findings

  • Antimicrobial Activity : Dihydroimidazole derivatives with electron-withdrawing groups (e.g., nitro) exhibit enhanced antibacterial effects, with inhibition zones exceeding 15 mm against E. coli and S. aureus .
  • Acidity Modulation : Methylation of the imidazole nitrogen (as in 1-methyl-4,5-dinitroimidazole) reduces acidity (pH increases from 3.74 to 6.77 in acetone solutions), which is critical for drug formulation .
  • Industrial Applications : Imidazolinium salts are preferred over imidazoles in emulsifiers and lubricants due to pH stability .

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